molecular formula C8H11BrN2O2 B2506708 methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate CAS No. 2109671-62-5

methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2506708
CAS No.: 2109671-62-5
M. Wt: 247.092
InChI Key: SVFRATCLJKHHJV-UHFFFAOYSA-N
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Description

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C8H11BrN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-ethyl-1H-pyrazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Boron reagents and palladium catalysts under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (4-bromo-3-ethyl-1H-pyrazol-1-yl)acetate is not well-documented. as a pyrazole derivative, it may interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. Further research is needed to elucidate its specific mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-(4-bromo-3-ethylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-7-6(9)4-11(10-7)5-8(12)13-2/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFRATCLJKHHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1Br)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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